2-Methyl-3-(methylthio)furan
Übersicht
Beschreibung
2-Methyl-3-(methylthio)furan is an organic compound with the molecular formula C6H8OS . It has been detected in cooked beef and tea .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves a 78 percent yield using H2SO4 (2N) and H2O in pentane for 1 hour. The second step involves a 58 percent yield using NaOH in methanol for 0.5 hours at 35 °C .Molecular Structure Analysis
The molecular weight of this compound is 128.192 . The IUPAC Standard InChI is InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 .Chemical Reactions Analysis
The chemical reactions of this compound have been studied using gas chromatography . The compound has been analyzed using various active phases and temperature programs .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a density of 1.1±0.1 g/cm3, a boiling point of 164.2±28.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.4±3.0 kJ/mol, and the flash point is 53.1±24.0 °C .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate, einschließlich „2-Methyl-3-(methylthio)furan“, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden bei der Entwicklung neuer Medikamente zur Bekämpfung von mikrobieller Resistenz eingesetzt. Der Furan-Kern ist eine wesentliche synthetische Technik bei der Suche nach diesen neuen Medikamenten .
Antibiotika
Furan-haltige Verbindungen zeigen ein breites Spektrum vorteilhafter biologischer und pharmakologischer Eigenschaften. Sie wurden in einer Reihe verschiedener Krankheitsbereiche als Medikamente eingesetzt . Es besteht ein dringender Bedarf an neuen antimikrobiellen Verbindungen zur Behandlung von multiresistenten Krankheiten mit unterschiedlichen Wirkmechanismen .
Therapeutische Vorteile
Furan bietet eine Vielzahl von therapeutischen Vorteilen, wie z. B. antiulzeröse, diuretische, muskelrelaxierende, antiprotozoale, antibakterielle oder antifungale oder antivirale, entzündungshemmende, schmerzlindernde, antidepressive, angstlösende, antiparkinsonische, antiglaukomatöse, antihypertensive, Anti-Aging- und krebshemmende Eigenschaften .
Aromastoffe
„this compound“ wurde als Aromastoff verwendet. Es hat einen schwefeligen Geruch und einen fleischigen Geschmack .
Lebensmittelzusatzstoffe
Die Verbindung wurde von der Gemeinsamen FAO/WHO-Expertenkommission für Lebensmittelzusatzstoffe (JECFA) hinsichtlich ihrer Sicherheit als Lebensmittelzusatzstoff bewertet .
Forschung & Entwicklung
“this compound” wird in Forschungs- und Entwicklungsanwendungen eingesetzt .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-methylsulfanylfuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5-6(8-2)3-4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVAOEIMSKZGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212237 | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; meaty aroma | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.064-1.071 (20°) | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/993/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63012-97-5 | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63012-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan, 2-methyl-3-(methylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-3-(METHYLTHIO)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M46N02LDL4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methyl-3-(methylthio)furan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036610 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of 2-Methyl-3-(methylthio)furan in food?
A: this compound is primarily formed during the cooking of meat, particularly beef. [] Research indicates that it originates from reactions involving precursors present in the meat, such as sulfur-containing amino acids and thiamine. [] Interestingly, this compound can also be produced through biotechnological means. For example, submerged cultures of certain mushroom species, like Laetiporus montanus, can generate this compound, particularly when supplemented with thiamine hydrochloride and ascorbic acid. [] This finding highlights the potential for producing meat-like flavors without relying solely on animal-based sources.
Q2: How does the water content of meat affect this compound formation?
A: The water content, or water activity (aw), of meat significantly impacts the generation of aroma compounds, including this compound. Research shows that cooked ground beef with reduced water content (17% and 58%) exhibited a less meaty aroma profile compared to untreated beef. [] While the study didn't observe a peak in volatile production at a specific water activity, as seen in model meat flavor systems, it highlighted the role of moisture in influencing the overall aroma profile of cooked meat.
Q3: Are there other compounds besides this compound that contribute to the "meaty" aroma?
A: Yes, while this compound plays a crucial role, it's not the sole contributor to the complex "meaty" aroma. Studies have identified several other important compounds, including 3-methylcyclopentanone, cyclopent-2-enones, and cyclohex-2-enones. [, ] These compounds, alongside this compound, work together to create the multifaceted sensory experience we associate with cooked meat.
Q4: Can the formation of this compound be manipulated to enhance meat flavor?
A: Research suggests that manipulating the precursors involved in the Maillard reaction can influence the production of meat-like flavors. For instance, enriching yeast extract with glutathione and reacting it with cysteine and ribose under optimized conditions leads to the formation of a spectrum of meaty aroma compounds, including this compound. [] This approach demonstrates the potential of utilizing specific precursors and controlling reaction conditions to tailor flavor profiles in food products.
Q5: What is the role of ribose in the formation of this compound?
A: Ribose, a five-carbon sugar, plays a crucial role as a precursor in the formation of this compound during the Maillard reaction. Isotope labeling studies have demonstrated that the methylfuran moiety of this compound originates from ribose, while the methylthio carbon atoms are derived from both ribose and cysteine. [] This finding suggests a direct incorporation of ribose's carbon skeleton into the structure of this compound. Furthermore, a novel reaction pathway has been proposed involving the 1,4-dideoxyosone of ribose as an intermediate, providing further insights into the complex mechanisms underlying this compound formation. []
Q6: Are there any plant-based alternatives that can produce this compound for vegan meat substitutes?
A: Yes, research has shown that certain mushroom species, specifically those belonging to the Laetiporus genus, can produce this compound when grown in submerged cultures. [] Supplementing these cultures with thiamine hydrochloride, a precursor of this compound, further enhances its production. [] This discovery opens up promising avenues for developing plant-based meat alternatives with authentic meaty flavors, catering to the growing vegan and vegetarian consumer base.
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